![molecular formula C21H23N3O5S B2422091 2-(4-nitrobenzamido)-N-((tétrahydrofuran-2-yl)méthyl)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide CAS No. 381170-85-0](/img/structure/B2422091.png)
2-(4-nitrobenzamido)-N-((tétrahydrofuran-2-yl)méthyl)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound notable for its diverse applications in chemical and biological research. The structural complexity of this compound lends itself to various chemical reactions and research applications.
Applications De Recherche Scientifique
This compound has significant applications in:
Chemistry: : As a precursor in organic synthesis and as a probe in reaction mechanism studies.
Biology: : Used in the development of enzyme inhibitors and receptor modulators.
Medicine: : Potentially in drug development for targeting specific molecular pathways.
Industry: : Employed in the manufacture of advanced materials and chemical sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Reaction: : Start with tetrahydrobenzo[b]thiophene as the core structure.
Functional Group Modification: : Introduce a carboxamide group at the 3-position through an amidation reaction using appropriate amines and coupling reagents like EDCI.
Substitution Reaction: : Attach the tetrahydrofuran-2-ylmethyl group to the nitrogen of the carboxamide, generally involving nucleophilic substitution with a suitable tetrahydrofuran derivative.
Nitration: : Finally, conduct a nitration reaction to attach a nitrobenzamido group at the 2-position, typically using nitric acid and a suitable benzene derivative.
Industrial Production Methods: : Scaling up involves optimizing each step for yield and purity. Catalysts, temperature control, and advanced purification techniques such as chromatography ensure industrial feasibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly involving the nitro group, to form nitroso or amino derivatives.
Reduction: : The nitro group can be reduced to an amine, using reducing agents like hydrogen in the presence of a catalyst.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the thiophene and benzene rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a palladium or platinum catalyst.
Substitution: : Various alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
Amines: : Via reduction of the nitro group.
Hydroxylated Derivatives: : Via oxidation reactions.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus altering biochemical pathways.
Receptor Modulation: : Could interact with cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-aminobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: : Similar structure but with an amino group instead of a nitro group.
N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: : Lacks the nitrobenzamido group.
Uniqueness
The presence of the nitrobenzamido group in 2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide imparts specific reactivity and potential biological activity that sets it apart from similar compounds.
Propriétés
IUPAC Name |
2-[(4-nitrobenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-19(13-7-9-14(10-8-13)24(27)28)23-21-18(16-5-1-2-6-17(16)30-21)20(26)22-12-15-4-3-11-29-15/h7-10,15H,1-6,11-12H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCPYIDLYRXWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
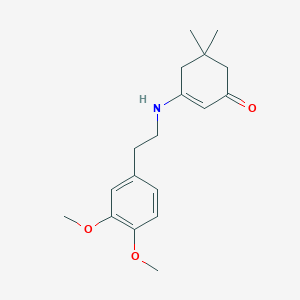

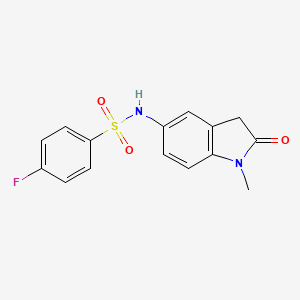
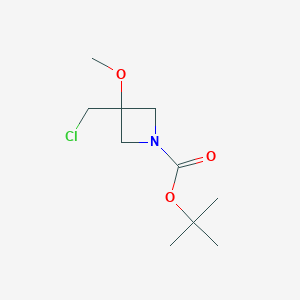
![N-(2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2422016.png)
![(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2422017.png)
![Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate](/img/structure/B2422022.png)
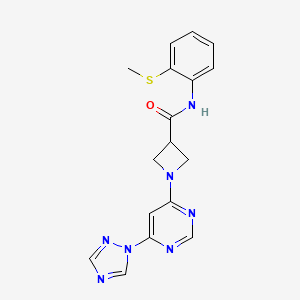
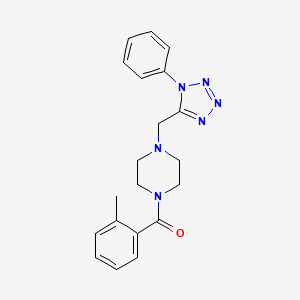
![2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone](/img/structure/B2422025.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)
![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)
![N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2422031.png)
